molecular formula C21H18ClN3O2S B11511502 (5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11511502
M. Wt: 411.9 g/mol
InChI Key: RLUTXHNLZIYJRF-LDADJPATSA-N
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Description

(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinyl group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxodihydropyrimidine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged architectures: Compounds with unique electronic structures and properties.

    Phenylephrine related compounds: Compounds with similar pharmacological activities.

Uniqueness

(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

(5E)-1-(3-chlorophenyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H18ClN3O2S/c22-15-4-3-5-17(13-15)25-20(27)18(19(26)23-21(25)28)12-14-6-8-16(9-7-14)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11H2,(H,23,26,28)/b18-12+

InChI Key

RLUTXHNLZIYJRF-LDADJPATSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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